molecular formula C12H6ClFN2 B3238290 6-Chloro-2-(3-fluorophenyl)nicotinonitrile CAS No. 140692-98-4

6-Chloro-2-(3-fluorophenyl)nicotinonitrile

Cat. No.: B3238290
CAS No.: 140692-98-4
M. Wt: 232.64 g/mol
InChI Key: LCNJTWANNRXMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(3-fluorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a chloro group at the 6th position and a fluorophenyl group at the 2nd position of the nicotinonitrile core. Nicotinonitriles are known for their wide range of biological and therapeutic activities, making them significant in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-fluorophenyl)nicotinonitrile typically involves the reaction of 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propen-1-one with an active methylene compound such as ethyl cyanoacetate in the presence of ammonium acetate. This reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired nicotinonitrile derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-2-(3-fluorophenyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(3-fluorophenyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for forming diverse derivatives with various applications.

Properties

IUPAC Name

6-chloro-2-(3-fluorophenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2/c13-11-5-4-9(7-15)12(16-11)8-2-1-3-10(14)6-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNJTWANNRXMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(3-fluorophenyl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(3-fluorophenyl)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
6-Chloro-2-(3-fluorophenyl)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-(3-fluorophenyl)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-(3-fluorophenyl)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-(3-fluorophenyl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.